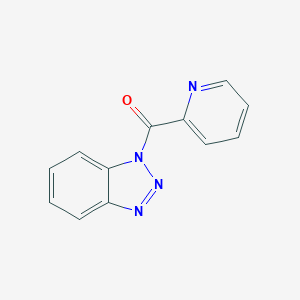
1-Propargyl-1H-benzotriazole
Overview
Description
1-Propargyl-1H-benzotriazole is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a reactant in the preparation of various compounds .
Mode of Action
It is used as a reactant in various chemical reactions, including the preparation of clarithromycin analogs via click chemistry, Sonogashira coupling, Bronsted superacid-catalyzed reactions, and hydroboration and hydrostannylation reactions .
Result of Action
It is known to be used as a reactant in the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives, a group to which 1-Propargyl-1H-benzotriazole belongs, have been found to exhibit a broad spectrum of biological properties . They have been shown to interact with enzymes and receptors in biological systems .
Molecular Mechanism
It has been used as a reactant in Sonogashira coupling and Bronsted superacid-catalyzed reactions , suggesting that it may interact with biomolecules in a similar manner.
Properties
IUPAC Name |
1-prop-2-ynylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIJKQXOOIWWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142321-23-1 | |
| Record name | 1-Propargyl-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Propargyl-1H-benzotriazole enable the synthesis of complex heterocycles?
A: this compound serves as a precursor to triazapentalenes, a class of reactive intermediates. In the presence of a gold(I) catalyst, 1-propargyl-1H-benzotriazoles undergo a 5-endo-dig cyclization to form triazapentalenes. These intermediates can then react with various partners, such as alkynes and nitriles, in a controlled manner to construct diverse heterocyclic systems. For instance, they can react with gold-activated alkynes to form pyrazoles, which can further react with nitriles to yield 2-imidazolyl-1-pyrazolylbenzenes [].
Q2: What role does the gold catalyst play in these reactions?
A: The gold catalyst is essential for several steps in the reaction cascade. It activates the alkyne towards nucleophilic attack by the triazapentalene intermediate []. Following triazole ring-opening, a key α-imino gold carbene complex is formed. This carbene complex can then undergo further reactions, such as formal insertion into carbon-carbon bonds, leading to the formation of indoles [].
Q3: Are there any computational studies that support the proposed reaction mechanisms?
A: Yes, computational analyses have been conducted to elucidate the mechanism of 3H-indole formation via the formal insertion of an α-imino gold carbene complex into a carbon-carbon bond. These studies suggest that the steric bulk of the gold ligand plays a critical role in directing the conformation of the carbene complex, favoring its approach to the reactive site through stabilizing aromatic interactions. Moreover, negative crossover experiments have ruled out a cationic arene migration pathway, further supporting the proposed mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


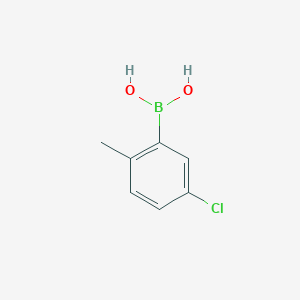
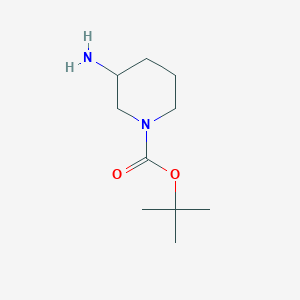

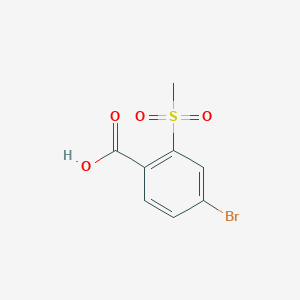
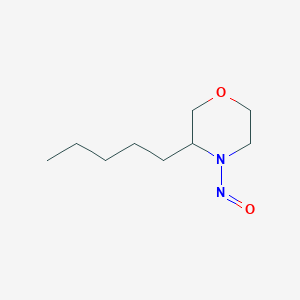
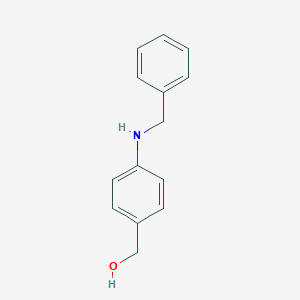
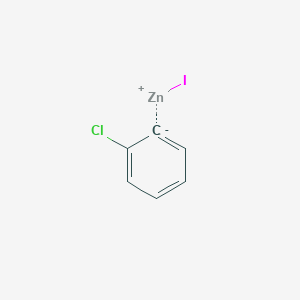
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
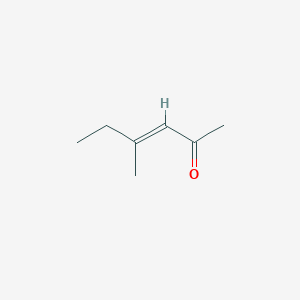
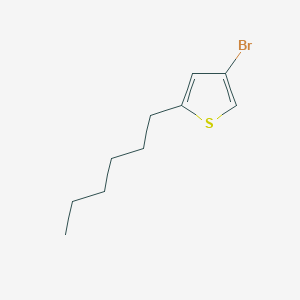
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)

